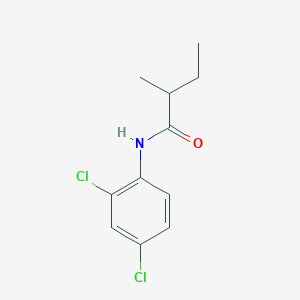
N-(2,4-dichlorophenyl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-2-methylbutanamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-methylbutanamide typically involves the reaction of 2,4-dichloroaniline with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-dichloroaniline+2-methylbutanoyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
N-(2,4-dichlorophenyl)-2-methylbutanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of dichlorophenyl derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound’s structural similarity to certain pharmaceuticals makes it a candidate for drug development and testing, particularly in the field of anti-inflammatory and analgesic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2,4-dichlorophenyl)-2-methylbutanamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved
Properties
Molecular Formula |
C11H13Cl2NO |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylbutanamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-7(2)11(15)14-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
UOJGKERBBFXGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















